molecular formula C37H44N4O7S B14066503 Fmoc-Arg(c-Pr,Pbf)-OH

Fmoc-Arg(c-Pr,Pbf)-OH

Cat. No.: B14066503
M. Wt: 688.8 g/mol
InChI Key: IPIXYMSVJYUVNG-UHFFFAOYSA-N
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Description

Fmoc-Arg(c-Pr,Pbf)-OH: is a derivative of arginine, an amino acid, protected by fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminus and a 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group at the side chain. This compound is commonly used in peptide synthesis to protect the reactive groups of arginine during the assembly of peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Arg(c-Pr,Pbf)-OH typically involves the following steps:

    Protection of the Arginine Side Chain: The guanidino group of arginine is protected using the Pbf group. This is achieved by reacting arginine with Pbf chloride in the presence of a base such as triethylamine.

    N-Terminus Protection: The amino group at the N-terminus of arginine is protected using the Fmoc group. This is done by reacting the Pbf-protected arginine with Fmoc chloride in the presence of a base like sodium bicarbonate.

Industrial Production Methods

Industrial production of This compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are used for purification.

Chemical Reactions Analysis

Types of Reactions

Fmoc-Arg(c-Pr,Pbf)-OH: undergoes several types of reactions, including:

    Deprotection Reactions: Removal of the Fmoc and Pbf protecting groups.

    Coupling Reactions: Formation of peptide bonds with other amino acids.

Common Reagents and Conditions

    Deprotection: The Fmoc group is typically removed using a base such as piperidine, while the Pbf group is removed using strong acids like trifluoroacetic acid.

    Coupling: Peptide coupling reagents such as HBTU, HATU, or DIC are used in the presence of a base like DIPEA.

Major Products Formed

    Deprotected Arginine: Removal of the protecting groups yields free arginine.

    Peptides: Coupling reactions result in the formation of peptides with arginine residues.

Scientific Research Applications

Fmoc-Arg(c-Pr,Pbf)-OH: is widely used in scientific research, particularly in:

    Peptide Synthesis: As a building block for the synthesis of peptides and proteins.

    Biological Studies: Investigating the role of arginine in biological processes.

    Drug Development: Designing peptide-based drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of Fmoc-Arg(c-Pr,Pbf)-OH is primarily related to its role in peptide synthesis. The protecting groups prevent unwanted side reactions during peptide assembly, ensuring the correct sequence and structure of the final peptide.

Comparison with Similar Compounds

Fmoc-Arg(c-Pr,Pbf)-OH: can be compared with other protected arginine derivatives such as:

    Fmoc-Arg(Pmc)-OH: Uses the Pmc group for side chain protection.

    Boc-Arg(Pbf)-OH: Uses the Boc group for N-terminus protection.

Uniqueness: : The combination of Fmoc and Pbf groups provides a balance of stability and ease of removal, making This compound a preferred choice in many peptide synthesis protocols.

Conclusion

This compound: is a valuable compound in the field of peptide synthesis, offering reliable protection for arginine residues. Its applications in scientific research and drug development highlight its importance in advancing our understanding of biological processes and developing new therapeutic agents.

Properties

Molecular Formula

C37H44N4O7S

Molecular Weight

688.8 g/mol

IUPAC Name

5-[[(cyclopropylamino)-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid

InChI

InChI=1S/C37H44N4O7S/c1-21-22(2)33(23(3)29-19-37(4,5)48-32(21)29)49(45,46)41-35(39-24-16-17-24)38-18-10-15-31(34(42)43)40-36(44)47-20-30-27-13-8-6-11-25(27)26-12-7-9-14-28(26)30/h6-9,11-14,24,30-31H,10,15-20H2,1-5H3,(H,40,44)(H,42,43)(H2,38,39,41)

InChI Key

IPIXYMSVJYUVNG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC6CC6)C

Origin of Product

United States

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